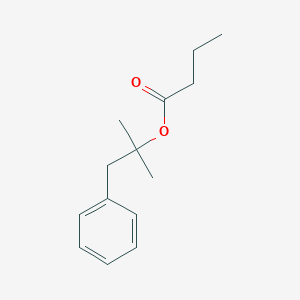

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Description

Properties

IUPAC Name |

(2-methyl-1-phenylpropan-2-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGYHAHMQLYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038830 | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Mild, herbaceous, fruity aroma | |

| Record name | Butanoic acid, 1,1-dimethyl-2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253.00 to 255.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-1-phenyl-2-propanyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in mineral oil and most fixed oils; insoluble in water and propylene glycol, Soluble (in ethanol) | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.971 | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1645/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10094-34-5 | |

| Record name | Dimethylbenzylcarbinyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl benzyl carbinyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1,1-dimethyl-2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-Dimethylphenethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethylphenethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BENZYL CARBINYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0C60547R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-phenyl-2-propanyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physicochemical properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester?

An In-depth Technical Guide to the Physicochemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Prepared by: Gemini, Senior Application Scientist

Introduction

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, also known by its IUPAC name (2-methyl-1-phenylpropan-2-yl) butanoate, is an organic compound classified as an aryl alkyl alcohol simple acid ester.[1] With the CAS Registry Number 10094-34-5, this molecule is a significant component in the flavor and fragrance industries, valued for its mild, herbaceous, and fruity aroma profile.[2][3] Its applications extend to various consumer products, including soaps, cleaning compounds, and as a flavoring agent in foods.[2]

For researchers and professionals in drug development, understanding the physicochemical properties of ester-containing molecules is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and stability. This guide provides a comprehensive analysis of the core physicochemical attributes of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, supported by established experimental protocols and field-proven insights to ensure scientific integrity and practical applicability.

Chemical Structure and Identifiers

The molecular structure consists of a butanoate group esterified to a tertiary alcohol, α,α-dimethylphenethyl alcohol. This structure, featuring a bulky alkyl group adjacent to the phenyl ring and a flexible butyrate chain, dictates its physical and chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | (2-methyl-1-phenylpropan-2-yl) butanoate | PubChem[2] |

| CAS Number | 10094-34-5 | PubChem[2] |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem[2] |

| Molecular Weight | 220.31 g/mol | PubChem[2] |

| Canonical SMILES | CCCC(=O)OC(C)(C)CC1=CC=CC=C1 | PubChem[2] |

| InChIKey | SHSGYHAHMQLYRB-UHFFFAOYSA-N | Cheméo[4] |

| Synonyms | 1,1-Dimethyl-2-phenylethyl butyrate, α,α-Dimethylphenethyl butyrate, Dimethylbenzylcarbinyl butyrate | PubChem[2] |

Core Physicochemical Properties

The physicochemical data for this ester are summarized below. These values are critical for predicting its behavior in both biological and chemical systems.

| Property | Value | Unit | Source / Method |

| Physical Description | Colourless liquid; Mild, herbaceous, fruity aroma | - | JECFA[2] |

| Boiling Point | 253.00 - 255.00 (at 760 mm Hg) | °C | The Good Scents Company[2] |

| Density | 0.960 - 0.971 | g/cm³ | JECFA[2] |

| Refractive Index | 1.484 - 1.489 | - | JECFA[2] |

| Water Solubility | Insoluble | - | JECFA[2] |

| Solvent Solubility | Soluble in mineral oil, most fixed oils, and ethanol | - | JECFA[2] |

| logP (Octanol/Water) | 3.351 | - | Cheméo (Crippen Method)[4] |

| Enthalpy of Vaporization | 56.89 | kJ/mol | Cheméo (Joback Method)[4] |

| Vapor Pressure | Not available | - | - |

| pKa | Not applicable | - | As an ester, it lacks a readily ionizable group. |

Detailed Analysis of Key Properties

Lipophilicity and Solubility

The octanol-water partition coefficient (logP) is a critical parameter in drug design, indicating the lipophilicity of a compound. With a calculated logP value of 3.351, Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is classified as a lipophilic molecule.[4] This suggests it will readily partition into lipid environments, such as cell membranes, which is a key factor for passive diffusion and absorption.

Its observed insolubility in water and solubility in oils and ethanol are consistent with this logP value.[2] For drug development purposes, this high lipophilicity might necessitate formulation strategies such as lipid-based delivery systems to enhance bioavailability if administered orally.

Chemical Stability

As an ester, the primary degradation pathway for this compound is hydrolysis of the ester linkage, yielding butanoic acid and α,α-dimethylphenethyl alcohol. This reaction can be catalyzed by both acids and bases. Therefore, the stability of the compound is highly pH-dependent. In formulation development, it is crucial to maintain a pH range close to neutral (pH 6-8) to minimize hydrolytic degradation. Stress testing under various pH conditions is essential to establish a stable formulation and determine the shelf-life, as outlined in the experimental section below.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols are foundational for characterizing ester-based compounds in a drug development setting.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)

This protocol is based on the OECD 107 shake-flask method, a gold standard for logP determination.

Expertise & Experience: The shake-flask method, while labor-intensive, provides the most reliable measure of logP. The key to accuracy is ensuring that the two phases (octanol and water) are mutually saturated before the experiment and that the analyte concentration is measured accurately in both phases after equilibrium is reached.

Methodology:

-

Preparation of Phases:

-

Mix equal volumes of 1-octanol and purified water in a large separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate for at least 24 hours before use.

-

-

Stock Solution Preparation:

-

Prepare a stock solution of the ester in 1-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning:

-

In a glass centrifuge tube, combine 5 mL of the saturated water phase and 5 mL of the saturated octanol phase containing the ester (or a dilution of the stock solution).

-

Cap the tube and shake gently by inversion for 20 minutes at a controlled temperature (e.g., 25 °C).

-

Senior Application Scientist's Note: Vigorous shaking can lead to the formation of emulsions, which complicates phase separation. Gentle, consistent inversion is sufficient to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the mixture at 2000 x g for 15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and octanol phases.

-

Quantify the concentration of the ester in each phase using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). The phenyl group acts as a chromophore for reliable detection.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The final result is expressed as logP: logP = log10([Concentration]octanol / [Concentration]aqueous)

-

Caption: Workflow for LogP determination via shake-flask method.

Protocol 2: Hydrolytic Stability Assessment

This protocol provides a framework for evaluating the compound's stability in aqueous solutions at different pH levels, aligning with ICH Q1A(R2) guidelines for stability testing.[5]

Trustworthiness: This protocol is a self-validating system. The use of a stability-indicating HPLC method is critical; it must be able to separate the intact parent compound from all potential degradation products. This ensures that the decrease in the parent compound's concentration is accurately measured and not masked by co-eluting species.

Methodology:

-

Buffer Preparation:

-

Prepare three aqueous buffers: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

-

-

Sample Preparation:

-

Prepare a stock solution of the ester in a water-miscible organic solvent (e.g., acetonitrile) to overcome solubility issues.

-

Spike a small volume of the stock solution into each of the three buffers to a final concentration of ~100 µg/mL. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting the reaction kinetics.

-

-

Incubation:

-

Divide each buffered solution into aliquots in sealed glass vials.

-

Place the vials in a temperature-controlled oven at 40 °C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition.

-

Immediately quench the reaction by neutralizing or diluting the sample in the mobile phase to prevent further degradation before analysis.

-

-

Analysis:

-

Analyze each sample using a validated stability-indicating RP-HPLC-UV method.

-

Record the peak area of the parent compound.

-

-

Data Evaluation:

-

Plot the natural logarithm of the remaining parent compound concentration versus time for each pH.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

-

Caption: Workflow for assessing hydrolytic stability of the ester.

Safety and Handling

While primarily used in consumer goods, appropriate laboratory safety precautions are necessary. A toxicological review noted that data on acute toxicity, skin irritation, and sensitization are available for this compound as a fragrance ingredient.[1] For a structurally similar compound, 1,1-dimethyl-2-phenylethyl acetate, skin irritation was observed.[6] Therefore, standard personal protective equipment, including gloves and safety glasses, should be worn. Handling should occur in a well-ventilated area, and storage should be in a cool, tightly sealed container away from heat and open flames.[6]

Conclusion

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is a lipophilic compound with well-defined physical properties but inherent chemical liabilities related to its ester functionality. Its high logP value is a key determinant of its solubility and potential for membrane permeability, making it a subject of interest for ADME modeling. Its susceptibility to pH-dependent hydrolysis requires careful consideration during formulation to ensure product stability and efficacy. The experimental protocols detailed herein provide a robust framework for scientists to accurately characterize this and similar ester-containing molecules, generating the reliable data necessary for successful drug development and formulation.

References

-

PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439-S442. Retrieved from [Link]

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenylethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology.

-

PubChem. (n.d.). Phenethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Butanoic acid, (1S)-1-phenylethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). rose butanoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS 10094-34-5). Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenethyl butyrate. Retrieved from [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

Perfumer's Apprentice. (2021). 1,1-Dimethyl-2-phenylethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,1-Dimethyl-2-phenylethyl butyrate | C14H20O2 | CID 24915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α,α-Dimethylphenethyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS 10094-34-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An In-depth Technical Guide to the Synthesis and Mechanism of α,α-Dimethylphenethyl Butyrate

Abstract

This technical guide provides a comprehensive overview of the synthesis of α,α-dimethylphenethyl butyrate, a valuable fragrance and flavor compound. It is intended for an audience of researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document delves into the primary synthetic pathways, their underlying mechanisms, and detailed experimental protocols. Emphasis is placed on the rationale behind procedural choices, ensuring a deep understanding of the chemical transformations involved. Furthermore, this guide outlines methods for the purification and characterization of the final product, supported by spectroscopic data.

Introduction: The Significance of α,α-Dimethylphenethyl Butyrate

α,α-Dimethylphenethyl butyrate, also known as dimethyl benzyl carbinyl butyrate, is an ester prized for its complex aroma profile. It possesses a mild, herbaceous, and fruity scent with plum and prune-like notes, making it a valuable ingredient in the fragrance and flavor industries.[1][2][3] Its structural complexity, featuring a tertiary alcohol moiety, presents interesting challenges and considerations in its synthesis. This guide will explore the most common and effective methods for its preparation.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₀O₂ | [4] |

| Molecular Weight | 220.31 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Mild, herbaceous, fruity, plum-like | [2][3] |

| Boiling Point | 253-255 °C at 760 mmHg | [4] |

| Density | 0.969 g/mL at 25 °C | [4] |

| Refractive Index | 1.4839 (at 20 °C) | [4] |

Synthesis of Precursors

The successful synthesis of α,α-dimethylphenethyl butyrate relies on the availability of high-purity precursors. The two key starting materials are α,α-dimethylphenethyl alcohol and a butyrylating agent (butyric acid or butyryl chloride).

Synthesis of α,α-Dimethylphenethyl Alcohol (2-Methyl-1-phenyl-2-propanol)

α,α-Dimethylphenethyl alcohol is a tertiary alcohol that serves as the backbone of the target ester. A common laboratory and industrial synthesis involves the Grignard reaction between a phenylmagnesium halide and isobutyraldehyde.[5]

-

Reaction: Phenylmagnesium bromide + Isobutyraldehyde → 2-Methyl-1-phenyl-1-propanol

-

Mechanism: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of isobutyraldehyde. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the desired tertiary alcohol.

Alternatively, methods involving the reaction of chlorobenzene with magnesium and isobutyraldehyde have been patented.[5]

Preparation of Butyrylating Agents

-

Butyric Acid: This carboxylic acid is commercially available. For syntheses requiring high purity, it can be distilled.

-

Butyryl Chloride: This more reactive acyl chloride can be prepared from butyric acid by reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Synthetic Pathways and Mechanisms

Two primary pathways are viable for the synthesis of α,α-dimethylphenethyl butyrate: Fischer-Speier Esterification and acylation with butyryl chloride. The choice between these methods often depends on factors such as desired reaction conditions, scale, and the need to avoid strongly acidic environments.

Pathway 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between α,α-dimethylphenethyl alcohol and butyric acid.[4][6]

Caption: Stepwise mechanism of Fischer esterification.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine α,α-dimethylphenethyl alcohol (1.0 eq) and butyric acid (1.5-2.0 eq). The excess butyric acid helps to shift the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the steric hindrance of the tertiary alcohol, a longer reaction time (several hours to overnight) may be required. [6]4. Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

Pathway 2: Acylation with Butyryl Chloride

This method offers a faster and often higher-yielding alternative to Fischer esterification, as the reaction with an acyl chloride is essentially irreversible. It is particularly useful for sterically hindered alcohols.

Caption: Synthesis via acylation with butyryl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of α,α-dimethylphenethyl alcohol attacks the highly electrophilic carbonyl carbon of butyryl chloride, forming a tetrahedral intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a good leaving group.

-

Acid Scavenging: A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which is formed from the expelled chloride ion and the proton from the alcohol's hydroxyl group. This prevents the HCl from protonating the starting alcohol or the product ester. [9]

-

Reactant and Solvent Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve α,α-dimethylphenethyl alcohol (1.0 eq) and a suitable base like pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Add butyryl chloride (1.1 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 5-10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

-

Work-up:

-

Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess pyridine.

-

Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum fractional distillation.

-

Data Characterization

The identity and purity of the synthesized α,α-dimethylphenethyl butyrate should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (in CDCl₃) are:

-

Aromatic protons: ~7.2-7.4 ppm (multiplet, 5H)

-

Methylene protons (-CH₂-): ~2.9 ppm (singlet, 2H)

-

Methyl protons (-C(CH₃)₂): ~1.5 ppm (singlet, 6H)

-

Butyrate chain protons: ~2.2 ppm (triplet, 2H, α-CH₂), ~1.6 ppm (sextet, 2H, β-CH₂), ~0.9 ppm (triplet, 3H, γ-CH₃) [1][2][8]* ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected chemical shifts (in CDCl₃) are:

-

Carbonyl carbon: ~173 ppm

-

Aromatic carbons: ~126-137 ppm

-

Quaternary carbon (-C(CH₃)₂): ~83 ppm

-

Methylene carbon (-CH₂-): ~45 ppm

-

Methyl carbons (-C(CH₃)₂): ~25 ppm

-

Butyrate chain carbons: ~36 ppm (α-CH₂), ~18 ppm (β-CH₂), ~13 ppm (γ-CH₃) [1][2][10]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹. [11]* C-O stretch (ester): A strong absorption in the region of 1150-1250 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 220. Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement. [12][13][14][15][16]Key fragments to expect include:

-

m/z = 131: Loss of the butyrate group.

-

m/z = 71: The butyryl cation.

-

m/z = 91: The tropylium ion (from the benzyl group).

Conclusion

The synthesis of α,α-dimethylphenethyl butyrate can be effectively achieved through either Fischer esterification or acylation with butyryl chloride. The choice of method will depend on the specific requirements of the synthesis, with the acyl chloride route generally offering faster reaction times and higher yields, especially given the sterically hindered nature of the tertiary alcohol. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for its intended applications in the fragrance and flavor industries. The spectroscopic data outlined in this guide provide a robust framework for the characterization and quality control of the final product.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

U.S. Department of Commerce. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]

-

Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]

-

Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry, 10(1). [Link]

-

The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analysis of Butyl Butyrate Mass Spectrum. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

YouTube. (2019, January 6). SN1 reaction between 2-methyl-2-propanol and HCl. Retrieved from [Link]

-

Chegg. (2015, October 13). the IR Spectra of butyric acid and ethyl butyrate show sharp strong singlet absorption at 1725 cm-1.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Wikimedia Commons. (2020, January 1). File:(+)-1-phenyl-2-propanol reacts with TosCl and pyridine to get an intermediate. The intermediate reacts with acetate to get a.svg. Retrieved from [Link]

-

YouTube. (2016, October 30). Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). Retrieved from [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

-

Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). Alpha Alpha Dimethylphenethyl Butyrate &. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, August 27). Reaction Pathways - Substitution and elimination. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. α,α-Dimethylphenethyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. ccsenet.org [ccsenet.org]

- 13. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Solubility Profile of α,α-Dimethylphenethyl Butyrate in Common Laboratory Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of α,α-dimethylphenethyl butyrate (CAS 10094-34-5), a fragrance ingredient with applications in various consumer products. We delve into the physicochemical properties of this ester, grounding our solubility predictions in the fundamental principles of molecular polarity and intermolecular forces. This document offers a detailed, authoritative protocol for the experimental determination of solubility via the shake-flask method, aligned with OECD Guideline 105, enabling researchers to generate precise quantitative data. The guide is intended to equip scientists and development professionals with the theoretical knowledge and practical methodologies required to effectively formulate and work with this compound.

Introduction and Molecular Profile

α,α-Dimethylphenethyl butyrate is a synthetic fragrance ingredient valued for its mild, fruity, and floral aroma.[1][2][3] Structurally, it is the ester of α,α-dimethylphenethyl alcohol and butyric acid. Understanding its behavior in various solvents is critical for formulation, quality control, and toxicological and environmental fate studies.

The molecule's structure is key to its solubility. It possesses a polar ester functional group capable of acting as a hydrogen bond acceptor, but this is sterically hindered and overshadowed by large, nonpolar regions: a phenyl ring and a total of ten aliphatic carbon atoms. This dual character dictates its interactions with different solvent classes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | [4] |

| Molecular Weight | 220.31 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| logP (XLogP3-AA) | 3.5 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Boiling Point | 237-255 °C | |

| Density | ~0.969 g/mL at 25 °C | [5] |

The Science of Solubility: Causality and Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.

-

Polar Solvents (e.g., Water, Methanol): These solvents engage in strong hydrogen bonding networks. α,α-Dimethylphenethyl butyrate lacks a hydrogen bond donor and its large, nonpolar structure disrupts these networks, making it energetically unfavorable to dissolve. While the ester's oxygen atoms can act as hydrogen bond acceptors, this interaction is not sufficient to overcome the compound's significant hydrophobicity.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The large hydrocarbon and phenyl regions of α,α-dimethylphenethyl butyrate interact favorably with these solvents, leading to high solubility.

-

Intermediate/Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have polar functional groups but do not donate hydrogen bonds. They can effectively solvate both the polar ester group and the nonpolar regions of the molecule, generally making them excellent solvents for esters.[6]

The octanol-water partition coefficient (logP) is a powerful quantitative predictor of solubility. A logP of 3.5 indicates that α,α-dimethylphenethyl butyrate is approximately 10³.⁵ (or over 3000) times more soluble in a nonpolar solvent like octanol than in water, confirming its highly lipophilic (hydrophobic) nature.[2][9]

Predicted Solubility in Common Laboratory Solvents

While precise quantitative data is best determined experimentally, we can confidently predict the solubility behavior of α,α-dimethylphenethyl butyrate based on its physicochemical properties.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | High logP (3.5); large hydrophobic structure dominates.[4] |

| Propylene Glycol | Polar Protic | Insoluble | Known insolubility; dominated by hydrogen bonding network.[4] |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | The small alkyl group of methanol can interact with the ester, but solubility may be limited by the compound's large size. |

| Ethanol | Polar Protic | Soluble / Miscible | Confirmed solubility; provides a good balance of polar and nonpolar character.[4] |

| Hexane | Nonpolar | Miscible | "Like dissolves like"; strong van der Waals interactions with the compound's nonpolar regions. |

| Toluene | Nonpolar Aromatic | Miscible | The aromatic ring of toluene interacts favorably with the phenyl group of the solute. |

| Diethyl Ether | Polar Aprotic | Miscible | Effective at solvating large, lipophilic molecules with some polar character. |

| Ethyl Acetate | Polar Aprotic | Miscible | As an ester itself, it is an excellent solvent for other esters. |

| Acetone | Polar Aprotic | Miscible | Strong dipole moment effectively solvates the ester group, while its organic character interacts with the rest of the molecule.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Miscible | A very strong polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. |

| Mineral Oil | Nonpolar | Soluble / Miscible | Confirmed solubility; consists of long-chain alkanes.[4] |

Authoritative Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The following protocol is adapted from the OECD Guideline 105 (Water Solubility) and employs the Shake-Flask Method , which is suitable for substances with solubilities greater than 10⁻² g/L.[10][11][12] This protocol is a self-validating system that can be applied to any of the solvents listed above.

Principle

A surplus of the solute (α,α-dimethylphenethyl butyrate) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and its concentration is determined using a suitable analytical method (e.g., Gas Chromatography, HPLC).

Materials and Equipment

-

α,α-Dimethylphenethyl butyrate (purity >99%)

-

Solvent of interest (HPLC or analytical grade)

-

Glass flasks with low-adsorption screw caps or ground glass stoppers

-

Constant-temperature shaker bath or incubator

-

Centrifuge (for phase separation)

-

Syringes and filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (GC-FID is recommended for this volatile compound)

Step-by-Step Methodology

-

Preliminary Test: Add approximately 0.1 g of the compound to 10 mL of the solvent in a flask. Shake vigorously for 10 minutes at room temperature. A visual inspection will confirm if the compound is readily soluble, sparingly soluble, or insoluble, which helps in planning the main test.

-

Equilibration: Prepare at least three replicate flasks. To each, add a known volume of the solvent (e.g., 25 mL). Add an excess amount of α,α-dimethylphenethyl butyrate to ensure a saturated solution with undissolved solute visible. Causality Note: Using an excess is critical to ensure the solution reaches its thermodynamic saturation point.

-

Agitation: Place the sealed flasks in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a minimum of 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached. Causality Note: Equilibrium is confirmed when two consecutive measurements are in agreement.

-

Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for at least 24 hours to let undissolved material settle. To ensure complete separation of the saturated solution from the excess solute, centrifugation is the preferred method. Centrifuge the samples at a high speed until a clear supernatant is obtained. Trustworthiness Note: This step is crucial to avoid including undissolved micro-droplets in the analysis, which would falsely inflate the solubility measurement.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a solvent-appropriate 0.45 µm filter. Accurately dilute the filtrate with fresh solvent to a concentration that falls within the calibrated range of your analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or other suitable method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Data Reporting: Report the solubility as an average of the replicates in units of g/L, mg/mL, or mol/L, specifying the temperature.

Visualization of Workflows and Concepts

Experimental Workflow Diagram

Caption: Shake-Flask Method for Solubility Determination.

Conceptual Solubility Diagram

Caption: Principle of "Like Dissolves Like".

Safety and Handling Considerations

α,α-Dimethylphenethyl butyrate is classified as toxic to aquatic life with long-lasting effects (GHS hazard H411). Appropriate measures should be taken to prevent its release into the environment. While not classified for acute toxicity, it may cause mild skin and eye irritation.[13] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated area or chemical fume hood.

Conclusion

α,α-Dimethylphenethyl butyrate is a highly lipophilic compound with negligible solubility in water and high solubility in nonpolar organic solvents and polar aprotic solvents. Its solubility in polar protic solvents like alcohols varies, with good solubility in ethanol. These characteristics are directly attributable to its molecular structure, which is dominated by nonpolar hydrocarbon and aromatic moieties. For precise formulation and research, the authoritative shake-flask protocol provided herein should be employed to determine quantitative solubility in specific solvent systems.

References

-

PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Pal, M., & Jana, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17748. Available at: [Link]

-

Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]

-

McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

M&U International. (2014, January 23). Material Safety Data Sheet: Dimethyl Benzyl Carbinyl Butyrate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Venzmer, J. (2023, October 5). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

LabAlley. (n.d.). alpha,alpha-Dimethylphenethyl butyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl benzyl carbinyl butyrate. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. α,α-Dimethylphenethyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. 1,1-Dimethyl-2-phenylethyl butyrate | C14H20O2 | CID 24915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. filab.fr [filab.fr]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. tegewa.de [tegewa.de]

- 13. Theory of aqueous solubility prediction - Documentation [docs.chemaxon.com:443]

Unveiling the Synthetic Nature of Butanoic Acid, 1,1-dimethyl-2-phenylethyl Ester: A Technical Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction: Correcting a Common Misconception

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester, also known by synonyms such as α,α-dimethylphenethyl butyrate and benzyl dimethyl carbinyl butyrate, is a significant component in the fragrance and flavor industries.[1][2] Its characteristic mild, herbaceous, and fruity aroma lends itself to a variety of commercial applications.[1] However, a critical review of scientific literature reveals a crucial distinction for researchers and developers: this ester is a synthetic creation and is not reported to occur naturally in foods or other natural sources.[3] This guide provides a comprehensive technical overview of this compound, focusing on its synthetic origins, chemical properties, and relevant toxicological data, thereby offering a scientifically grounded resource for professionals in the field.

Synthetic Origin and Manufacturing

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is synthesized industrially and is a member of the aryl alkyl alcohol simple acid esters (AAASAE) fragrance structural group.[4] The synthesis is typically achieved through the esterification of an aryl alkyl alcohol with a simple carboxylic acid.[4] In this case, the reaction involves α,α-dimethylphenethyl alcohol and butanoic acid. This process allows for the controlled production of the ester, ensuring high purity and consistent quality for its applications.

The commercial production of this and similar fragrance compounds is substantial, with a worldwide usage volume estimated between 100 and 1000 metric tons per year.[3] This scale of production underscores its importance in consumer and industrial products.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is essential for its application and for safety and handling considerations.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Appearance | Colourless liquid | [1] |

| Odor Profile | Mild, herbaceous, fruity aroma; described as a mix of fruits and flowers with notes of plums, prunes, and fresh blossoms. | [1][2] |

| Boiling Point | 253.00 to 255.00 °C @ 760.00 mm Hg | [1] |

| Solubility | Soluble in mineral oil and most fixed oils; insoluble in water and propylene glycol. | [1] |

Applications in Industry

The primary application of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester lies in the fragrance and flavor industries. It is used as a fragrance ingredient in a wide array of products, including soaps, cleaning compounds, and toilet preparations.[1] Its fruity and floral scent profile makes it a versatile component in creating complex and appealing aromas.[2] Furthermore, it is recognized as a flavoring agent or adjuvant by the FDA, indicating its use in food and beverage manufacturing.[1]

Toxicological and Safety Assessment

For researchers and professionals in drug development, a comprehensive understanding of a compound's safety profile is paramount. Butanoic acid, 1,1-dimethyl-2-phenylethyl ester has undergone toxicological reviews to establish its safety for use as a fragrance ingredient.[4]

Available data includes assessments of its physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, skin sensitization, and genotoxicity.[4] A key finding from these assessments is that the existing information supports the safe use of this material in fragrances at current levels.[3] For repeated dose toxicity, data from a structurally similar analog, 1,1-dimethyl-2-phenylethyl acetate, was used to support the safety assessment.[3]

Conclusion

Visualizations

Chemical Structure of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Caption: Chemical structure of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester.

References

-

McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439–S442. [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 181 Suppl 1, 114078. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. PubChem. Retrieved January 27, 2026, from [Link]

-

The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved January 27, 2026, from [Link]

Sources

- 1. 1,1-Dimethyl-2-phenylethyl butyrate | C14H20O2 | CID 24915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α,α-Dimethylphenethyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical properties and stability of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

An in-depth analysis of available scientific literature and chemical databases reveals a significant scarcity of specific thermochemical and stability data for Butanoic acid, 1,1-dimethyl-2-phenylethyl ester . This suggests the compound is not widely synthesized or characterized in published research.

To fulfill the core requirements of providing a detailed technical guide, this document will focus on a structurally related and well-documented analogue: Phenethyl Butyrate (Butanoic acid, 2-phenylethyl ester). This compound shares the core butanoic acid ester structure with a phenylethyl group, making it a relevant and instructive model for understanding the physicochemical principles applicable to this class of molecules. The methodologies and principles discussed herein are directly transferable to the study of novel esters like the one specified in the topic.

Technical Guide: Thermochemical Properties and Stability of Phenethyl Butyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl butyrate (CAS No: 103-52-6), the ester of phenethyl alcohol and butanoic acid, is a compound of interest in the flavor, fragrance, and pharmaceutical industries. Its characteristic fruity, floral aroma makes it a valuable component in many commercial products. For researchers and drug development professionals, understanding the thermochemical properties and stability of such esters is paramount. These parameters govern a molecule's behavior under various processing and storage conditions, dictate its shelf-life, and influence its interaction with other excipients in a formulation.

This guide provides an in-depth examination of the thermochemical landscape and stability profile of phenethyl butyrate as a representative model for substituted phenylethyl esters. We will explore its key thermodynamic parameters, degradation pathways, and the state-of-the-art methodologies used for their characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any thermochemical analysis is understanding the molecule's structure. Phenethyl butyrate possesses an ester functional group, an aliphatic chain, and an aromatic ring, each contributing to its overall properties.

Caption: Molecular structure of Phenethyl Butyrate.

Table 1: Key Physicochemical and Thermochemical Properties of Phenethyl Butyrate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Boiling Point | 260 °C (at 1013 hPa) | |

| Melting Point | -4.5 °C | |

| Flash Point | 113 °C (Closed Cup) | |

| Vapor Pressure | 0.003 hPa (at 20 °C) | |

| Log P (octanol/water) | 3.3 | |

| Heat of Vaporization | 52.0±3.0 kJ/mol |

Stability Profile and Degradation Pathways

The stability of an ester like phenethyl butyrate is primarily dictated by its susceptibility to hydrolysis and oxidation. These degradation pathways are critical considerations in formulation science and shelf-life prediction.

Hydrolytic Stability

Ester hydrolysis is the cleavage of the ester bond by water, yielding the parent carboxylic acid (butanoic acid) and alcohol (phenethyl alcohol). This reaction is a primary concern for aqueous formulations or products stored in humid conditions.

Causality: The reaction is catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis and is irreversible as the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol.

The rate of hydrolysis is highly dependent on pH and temperature. Maximum stability is typically observed in a neutral to slightly acidic pH range (pH 4-6).

Oxidative Stability

While the ester group itself is relatively stable against oxidation, other parts of the molecule can be susceptible.

-

Benzylic Position: The methylene group adjacent to the phenyl ring (Cα of the phenethyl group) is a potential site for autoxidation. This process, often initiated by light, heat, or metal ion contaminants, can proceed via a free-radical chain mechanism, leading to the formation of hydroperoxides, which can further decompose into a variety of degradation products (e.g., aldehydes, ketones).

Experimental Protocols for Stability and Thermochemical Analysis

To ensure trustworthiness, protocols must be designed as self-validating systems. This involves using calibrated equipment, appropriate controls, and methods with established precision and accuracy.

Protocol: Isothermal Microcalorimetry for Reaction Kinetics

Objective: To measure the heat flow associated with the hydrolysis of phenethyl butyrate in real-time to determine kinetic parameters. This technique offers high sensitivity for detecting slow reactions.

Methodology:

-

Sample Preparation: Prepare solutions of phenethyl butyrate in a series of buffered aqueous solutions across a target pH range (e.g., pH 2, 5, 7, 9, 12). The concentration should be chosen to produce a measurable heat signal without causing solubility issues.

-

Instrument Setup: Calibrate a Tam IV or similar isothermal microcalorimeter at the desired experimental temperature (e.g., 25°C, 40°C, 60°C).

-

Measurement:

-

Load the sample ampoule with the phenethyl butyrate solution.

-

Load a reference ampoule with the corresponding buffer solution to cancel out heat effects from buffer dilution or instability.

-

Lower both ampoules into the measurement position and allow the system to equilibrate.

-

Record the heat flow (μW) over time. The reaction is monitored until it reaches completion or a steady state is achieved.

-

-

Data Analysis: The integrated heat flow over time is proportional to the total extent of reaction. The rate of heat production is proportional to the reaction rate. This data can be fitted to appropriate kinetic models (e.g., first-order, second-order) to determine rate constants (k) at each pH and temperature.

Expertise & Causality: Isothermal microcalorimetry is chosen over traditional HPLC-based methods for its ability to provide continuous, real-time kinetic data without the need for sample quenching and extraction, which can introduce artifacts. It directly measures the energetic signature of the bond-breaking process.

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Events

Objective: To determine key thermal properties such as melting point, boiling point, and to assess thermal stability by observing decomposition on-set temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of phenethyl butyrate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond its boiling point (e.g., 300°C).

-

A constant nitrogen purge (50 mL/min) is maintained to provide an inert atmosphere.

-

-

Data Analysis:

-

Melting: An endothermic peak corresponding to the melting point.

-

Boiling: A broad endothermic peak corresponding to vaporization.

-

Decomposition: A sharp or broad exothermic deviation from the baseline at high temperatures indicates the onset of thermal decomposition.

-

Trustworthiness: The use of hermetically sealed pans is crucial for volatile liquids like phenethyl butyrate to ensure that the observed endotherm corresponds to boiling and not premature evaporation, which would skew the results.

Workflow Diagram: Stability Assessment

Caption: A comprehensive workflow for assessing the stability of phenethyl butyrate.

Conclusion

While a complete thermochemical dataset for Butanoic acid, 1,1-dimethyl-2-phenylethyl ester remains to be established, the analysis of its close analogue, phenethyl butyrate, provides a robust framework for its future characterization. The stability of such esters is governed by a balance of hydrolytic and oxidative susceptibility, both of which can be meticulously quantified using modern analytical techniques like isothermal microcalorimetry and differential scanning calorimetry. The protocols and principles outlined in this guide offer a validated pathway for researchers to generate the critical data needed to advance the development of new chemical entities with confidence.

References

Methodological & Application

Standard operating procedure for the synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

An Application Note for the Synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed standard operating procedure for the synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester (CAS No. 10094-34-5). This ester, also known as α,α-Dimethylphenethyl butyrate, is a valuable compound in the fragrance and flavor industries, prized for its complex fruity and floral aroma profile.[1][2] The primary synthetic route detailed herein involves the acylation of a sterically hindered tertiary alcohol, 2-methyl-1-phenyl-2-propanol, with butanoyl chloride. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a reliable and reproducible synthesis.

Introduction and Significance

Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is a colorless liquid with a characteristic mild, herbaceous, and fruity scent.[3] It is widely used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and cosmetics, and as a flavoring agent in the food industry.[3][4] Its molecular structure, featuring a bulky tertiary ester, presents a unique synthetic challenge. Standard acid-catalyzed Fischer esterification is often inefficient for tertiary alcohols due to steric hindrance and the competing E1 elimination pathway that leads to dehydration of the alcohol.[5] Therefore, a more robust method is required.

The protocol outlined in this guide utilizes the highly efficient reaction between an acyl chloride and a tertiary alcohol in the presence of a non-nucleophilic base. This method circumvents the equilibrium limitations of Fischer esterification and proceeds rapidly under mild conditions to afford the desired product in high yield.[6][7]

Physicochemical Properties

A summary of the key properties of the target compound is provided below for reference.

| Property | Value | Source |

| IUPAC Name | (2-methyl-1-phenylpropan-2-yl) butanoate | PubChem[3] |

| CAS Number | 10094-34-5 | PubChem[3] |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem[3] |

| Molecular Weight | 220.31 g/mol | PubChem[3] |

| Appearance | Colorless liquid | JECFA[3] |

| Boiling Point | 253-255 °C @ 760 mmHg | The Good Scents Company[3] |

| Density | 0.960-0.971 g/cm³ | JECFA[3] |

| Solubility | Insoluble in water; Soluble in ethanol and oils. | JECFA[3] |

Synthetic Strategy and Mechanism

The synthesis of Butanoic acid, 1,1-dimethyl-2-phenylethyl ester is achieved via a nucleophilic acyl substitution reaction. The tertiary alcohol, 2-methyl-1-phenyl-2-propanol, acts as the nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride.

Overall Reaction

The reaction proceeds as follows:

Reaction Mechanism

The reaction follows a nucleophilic addition-elimination pathway. A non-nucleophilic base, such as pyridine or triethylamine, is crucial for scavenging the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[7]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the tertiary alcohol attacks the electrophilic carbonyl carbon of butanoyl chloride.

-

Formation of Tetrahedral Intermediate: This addition step forms a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl double bond reforms, leading to the elimination of the chloride ion as a leaving group.

-

Deprotonation: The base removes the proton from the oxonium ion to yield the final ester product and the hydrochloride salt of the base.

Caption: Nucleophilic Addition-Elimination Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |

| 2-methyl-1-phenyl-2-propanol | C₁₀H₁₄O | 150.22 | 10.0 | 1.50 g | ≥98% |

| Butanoyl chloride | C₄H₇ClO | 106.55 | 12.0 | 1.28 g (1.25 mL) | ≥99% |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 15.0 | 1.19 g (1.21 mL) | ≥99.8% |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | 30 mL | ≥99.8% |

| 1 M Hydrochloric Acid (aq) | HCl | - | - | ~20 mL | - |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | - | - | ~20 mL | - |

| Brine (Saturated NaCl aq) | NaCl | - | - | ~20 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2 g | - |

Equipment

-

100 mL Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Ice-water bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for column chromatography (optional, for high purity)

-

Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

Caption: Overall experimental workflow.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1-phenyl-2-propanol (1.50 g, 10.0 mmol).

-

Add anhydrous dichloromethane (DCM, 20 mL) to dissolve the alcohol.

-

Add anhydrous pyridine (1.21 mL, 15.0 mmol) to the solution. Seal the flask with a septum.

-

Place the flask in an ice-water bath and stir the solution for 5-10 minutes.

-

-

Acylation:

-

Draw butanoyl chloride (1.25 mL, 12.0 mmol) into a dry syringe.

-

Add the butanoyl chloride dropwise to the stirred, cooled solution over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature for 2-4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting alcohol.

-

-

Aqueous Workup:

-

Once the reaction is complete, cool the flask in an ice bath and cautiously add 10 mL of deionized water to quench any remaining butanoyl chloride.

-

Transfer the mixture to a 100 mL separatory funnel. Add an additional 10 mL of DCM.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 10 mL) to remove pyridine.

-

Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.

-

Brine (1 x 20 mL) to remove residual water.

-

-

Drain the organic layer into a clean Erlenmeyer flask.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10 minutes.

-

Filter the solution to remove the drying agent, and rinse the solid with a small amount of fresh DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

-

For high purity, the crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

-

Characterization:

-

The purified product should be a colorless oil.

-

Expected Yield: 85-95%.

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

-

Alternative Synthetic Route: Steglich Esterification

For substrates that are sensitive to acyl chlorides or acidic conditions, the Steglich esterification offers a milder alternative.[8] This method is particularly effective for esterifying sterically demanding alcohols.[9]

-

Principle: The reaction involves the activation of the carboxylic acid (butanoic acid) with a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate.[9]

-

Advantages: The reaction is performed under neutral pH and at ambient temperature.[9]

-

Considerations: When using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration, which can sometimes be cumbersome.

Safety and Hazard Considerations

-

Butanoyl Chloride: Corrosive, flammable, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood.

-

Pyridine: Flammable, toxic, and an irritant. Harmful if inhaled or absorbed through the skin.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are suitable). All operations should be conducted within a certified chemical fume hood.

References

-

PubChem. (n.d.). 1,1-Dimethyl-2-phenylethyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 1,1-dimethyl-2-phenylethyl butyrate. Food and Chemical Toxicology, 50 Suppl 2, S439–S442. Retrieved from [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α,α-dimethylphenethyl butyrate, CAS Registry Number 10094-34-5. Food and Chemical Toxicology, 181, 114078. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 1,1-dimethyl-2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). α,α-Dimethylphenethyl butyrate. Retrieved from [Link]

-

Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Clark, J. (n.d.). Reaction between acyl chlorides and alcohols. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

Reddit. (2019). Tertiary alcohol esterification?. r/chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

CORE. (2015). Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

-

Byrne, L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7487-7497. Retrieved from [Link]

Sources

- 1. Butanoic acid, (1S)-1-phenylethyl ester | 161024-76-6 | Benchchem [benchchem.com]

- 2. α,α-Dimethylphenethyl butyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. 1,1-Dimethyl-2-phenylethyl butyrate | C14H20O2 | CID 24915 - PubChem [pubchem.ncbi.nlm.nih.gov]